molecular formula C7H14N6 B1590172 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine CAS No. 89292-91-1

5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1590172
CAS No.: 89292-91-1
M. Wt: 182.23 g/mol
InChI Key: OGKMRAGLDFHRGA-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring substituted with a methylpiperazine group, which imparts specific chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methylpiperazine with 1H-1,2,4-triazole-3-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazole or piperazine derivatives .

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the triazole ring and the methylpiperazine group. This structural feature imparts specific chemical and biological properties that make it valuable for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities contribute to its uniqueness and importance in scientific research .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-12-2-4-13(5-3-12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKMRAGLDFHRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533247
Record name 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89292-91-1
Record name 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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